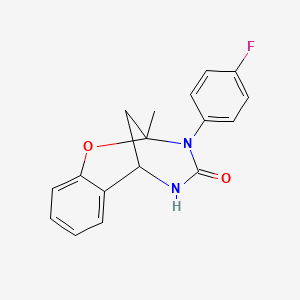

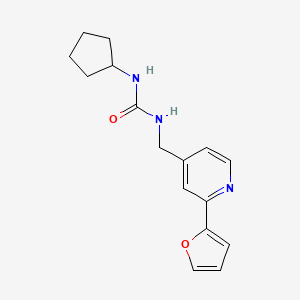

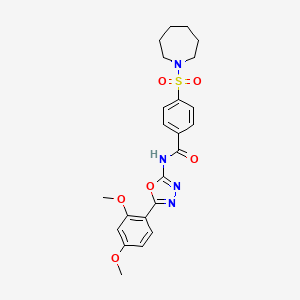

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a compound that belongs to a broader class of triazole derivatives known for their diverse applications in scientific research. The synthesis of similar triazole derivatives has been explored extensively, focusing on their structural properties and potential biological activities. For instance, the synthesis of new 1H-1,2,4-triazole derivatives containing pyridine units revealed their antibacterial and plant growth regulatory activities, indicating the potential utility of triazole compounds in agriculture and medicine (Jian‐Bing Liu et al., 2007). Furthermore, experimental and theoretical studies on similar triazole compounds have provided insights into their molecular structures and electronic properties, highlighting their significance in material science and chemical engineering (Ç. Y. Ataol & Ö. Ekici, 2014).

Catalytic and Antiviral Applications

The exploration of triazole derivatives extends to their catalytic behaviors and antiviral activities. Research into iron and cobalt complexes bearing triazole ligands demonstrated their utility in ethylene reactivity, showcasing the role of triazole derivatives in catalysis (Wen‐Hua Sun et al., 2007). Additionally, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives, including triazole moieties, indicates the impact of substituents on their properties, such as electrical conductivity and thermal stability, relevant for electronic materials research (S. Pandule et al., 2014). Furthermore, triazole derivatives have been studied for their antiviral activity against HSV1 and HAV-MBB, emphasizing their potential in pharmaceutical applications (F. Attaby et al., 2006).

Photophysical and Fungicidal Properties

The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating triazole moieties through multicomponent domino reactions highlights the versatility of triazole derivatives in creating compounds with significant photophysical properties. These properties are crucial for applications in materials science and optics (E. Hussein et al., 2019). Additionally, the design and synthesis of triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety for fungicidal activity offer insights into their potential in agricultural sciences as protective agents against phytopathogens (Hui Bai et al., 2020).

Mechanism of Action

properties

IUPAC Name |

2-(3-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)10-15(20)18-8-5-14(11-18)19-16-6-7-17-19/h2-4,6-7,9,14H,5,8,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPIHMSXUHTBNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)

![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)

![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)

![2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2358129.png)

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B2358132.png)

![N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358135.png)